Butyl decanoate

概要

説明

Butyl decanoate, also known as butyl caprate, is an ester formed from butanol and decanoic acid. It is a colorless liquid with a faint fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant smell. It is also utilized in various industrial applications, including as a solvent and plasticizer.

準備方法

Synthetic Routes and Reaction Conditions: Butyl decanoate is typically synthesized through an esterification reaction between butanol and decanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to remove water, which drives the reaction to completion:

C4H9OH+C9H19COOH→C9H19COOC4H9+H2O

Industrial Production Methods: In industrial settings, the esterification process can be enhanced using enzymatic catalysts, such as lipases, which operate under milder conditions and produce fewer byproducts. This method is more environmentally friendly and cost-effective compared to traditional acid-catalyzed reactions .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to butanol and decanoic acid.

Transesterification: This reaction involves exchanging the butyl group with another alcohol, forming a different ester.

Oxidation and Reduction: While this compound itself is relatively stable, the butanol and decanoic acid components can undergo oxidation and reduction reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases.

Oxidation: Strong oxidizing agents like potassium permanganate for butanol.

Major Products:

Hydrolysis: Butanol and decanoic acid.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Butanoic acid and other oxidized products.

科学的研究の応用

Food Industry

Butyl decanoate is primarily used as a flavoring agent due to its pleasant fruity aroma, resembling apple, pineapple, and apricot. According to the European Food Safety Authority (EFSA), the estimated daily intake of this compound from food products is approximately 8 micrograms per day .

| Application | Description |

|---|---|

| Flavoring Agent | Used in various food products for its fruity aroma. |

| Estimated Daily Intake | Approximately 8 µg/day per capita . |

Cosmetics and Personal Care

In the cosmetics industry, this compound serves as an emollient and skin-conditioning agent. Its properties help improve the texture and application of cosmetic formulations.

| Application | Description |

|---|---|

| Emollient | Enhances skin feel and texture in cosmetic products. |

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations as a solvent and carrier for active ingredients due to its low toxicity and biodegradability . It has been investigated for its potential use in drug delivery systems.

| Application | Description |

|---|---|

| Solvent | Acts as a solvent for various pharmaceutical compounds. |

| Drug Delivery | Investigated for use in drug delivery systems due to low toxicity . |

Scientific Research

In scientific research, this compound is often employed as a model compound for studying esterification reactions and biocatalytic processes. Additionally, it has been used in tissue processing and dewaxing techniques as a safer alternative to hazardous solvents.

| Application | Description |

|---|---|

| Model Compound | Used in studies of esterification and biocatalysis. |

| Tissue Processing | Serves as a non-toxic substitute for hazardous compounds in histology . |

Flavoring Agent Evaluation

A study conducted by the Scientific Committee on Food (SCF) evaluated various flavoring agents, including this compound. The study confirmed its safety for use in food products at specified intake levels, reinforcing its role as a flavoring substance in the food industry .

Biodegradability Research

Research published in the Journal of Molecular Catalysis demonstrated that this compound is biodegradable and poses no significant health hazards, making it suitable for applications that require environmental safety considerations .

作用機序

The mechanism of action of butyl decanoate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing butanol and decanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

類似化合物との比較

Butyl butanoate: Another ester with a fruity odor, used in flavorings.

Butyl octanoate: Similar in structure but with a shorter carbon chain, used in similar applications.

Ethyl decanoate: An ester with a similar decanoic acid component but different alcohol, used in fragrances and flavors.

Uniqueness: Butyl decanoate stands out due to its balance of hydrophobicity and molecular size, making it particularly effective as a plasticizer and solvent. Its biodegradability and low toxicity also make it a preferred choice in environmentally conscious applications .

生物活性

Butyl decanoate, an ester formed from decanoic acid and butanol, is recognized for its diverse biological activities. This article explores its properties, mechanisms of action, and applications in various fields, including food science, pharmacology, and environmental science.

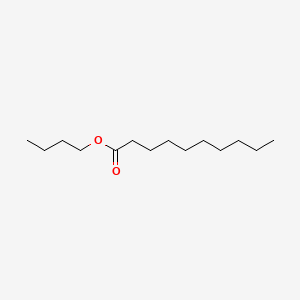

This compound is a colorless liquid with a fruity odor, primarily used as a flavoring agent and fragrance. Its chemical structure can be represented as follows:

- Molecular Formula : C_{12}H_{24}O_2

- Molecular Weight : 200.32 g/mol

- Boiling Point : Approximately 230°C

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a potential candidate for use in food preservation and as a natural pesticide.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

2. Insect Repellent Activity

This compound has been identified as an effective insect repellent. Its mechanism involves disrupting the olfactory receptors of insects, thereby reducing their attraction to treated surfaces. This property is particularly valuable in agricultural settings.

3. Flavoring Agent

As a flavoring substance, this compound contributes to the aroma profile of various food products. The estimated daily intake from food sources is approximately 8 micrograms per person, indicating its widespread use in the food industry .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The ester structure allows this compound to integrate into lipid bilayers, potentially altering membrane fluidity and function.

- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes such as lipases, which are crucial for lipid metabolism .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of this compound against foodborne pathogens. The results indicated significant inhibition of Salmonella spp., suggesting its potential application in food safety .

Case Study 2: Insect Repellent Formulation

In another study, researchers formulated an insect repellent using this compound and tested its efficacy against common pests like mosquitoes and flies. The formulation showed a substantial decrease in insect landing rates compared to control groups .

Safety and Toxicity

Toxicological assessments indicate that this compound has a low toxicity profile. Most studies report negative results for genotoxicity assays, suggesting it does not pose significant risks at typical exposure levels . However, further research is necessary to fully understand its long-term effects on human health and the environment.

化学反応の分析

Hydrolysis Reactions

Butyl decanoate undergoes hydrolysis under acidic or basic conditions to yield decanoic acid and butanol. This reaction is critical for understanding its environmental degradation and metabolic pathways.

Acid-Catalyzed Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), the ester bond cleaves via protonation of the carbonyl oxygen, forming a tetrahedral intermediate. The reaction is reversible and equilibrium-driven1:

Conditions : 80–100°C, 1–2M H₂SO₄, 6–12 hours21.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline conditions (e.g., NaOH) irreversibly hydrolyze the ester to produce decanoate salts and butanol1:

Conditions : 60–80°C, 1–2M NaOH, 2–4 hours1.

| Hydrolysis Type | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ (1M) | 80 | 6 | 85–901 |

| Basic | NaOH (2M) | 70 | 3 | >951 |

Acid-Catalyzed Esterification

Using Amberlyst 15 (a solid acid catalyst), the reaction achieves high yields under solvent-free conditions34:

Conditions : 110°C, 4–6 hours, 5 wt% catalyst3.

Transesterification

This compound undergoes transesterification with alcohols to form alternative esters. For example, methanol replaces butanol in the presence of acid catalysts3:

Conditions : 80°C, 0.1 mol% p-TsOH, 12 hours3.

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Methanol | p-TsOH | 80 | 853 |

| Octanol | Halophilic lipase | 45 | 725 |

Combustion and Pyrolysis

This compound decomposes at high temperatures (>400°C) into smaller hydrocarbons, CO, and CO₂. In combustion studies, it mimics biodiesel behavior, producing acetic acid and butene intermediates6:

Key Pathways :

-

Retro-ene elimination of acetic acid.

-

β-scission of alkoxy radicals6.

Key Mechanistic Insights

-

Enzymatic Esterification : Lipases stabilize the transition state via oxyanion holes, enabling nucleophilic attack by butanol45.

-

Acid Catalysis : Protonation increases carbonyl electrophilicity, accelerating nucleophilic addition31.

Footnotes

特性

IUPAC Name |

butyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067565 | |

| Record name | Butyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30673-36-0 | |

| Record name | Butyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of butyl decanoate in biocatalysis?

A1: this compound, a fatty acid ester, can be synthesized via enzymatic esterification using lipases. Research demonstrates the effectiveness of yeast surface display (YSD) technology for immobilizing lipases like Candida antarctica lipase B (CalB) and Photobacterium lipolyticum sp. M37 lipase (M37L) to catalyze this compound synthesis in hydrophobic environments like heptane. [] This approach offers a promising route for economical biocatalysis in industrial esterification processes.

Q2: How does the chain length of fatty acids influence the enzymatic synthesis of esters using immobilized lipases, and what is the impact of water concentration on this process?

A2: Studies utilizing YSD-immobilized CalB and M37L for synthesizing butyl esters of varying fatty acid chain lengths (C8-C16) in heptane revealed the impact of chain length on the reaction. [] Additionally, water concentration significantly affected the activity and kinetics of M37L, highlighting the importance of optimizing this parameter for lipase activity in non-aqueous environments. []

Q3: Can this compound be used as an internal standard in analytical chemistry, and what advantages does it offer?

A3: Yes, this compound serves as a reliable internal standard in gas-liquid chromatography (GLC) for quantifying organic acids in complex matrices. For instance, it enables accurate determination of lactic and succinic acids in frozen whole eggs after extraction, esterification, and GLC analysis. [] Its use enhances the accuracy and precision of acid quantification in such samples.

Q4: Is there a synergistic effect when using mixed alcohols for the esterification of decanoic acid with this compound as a target product?

A4: Research indicates a synergistic effect when employing a mixture of butanol and methanol for esterifying decanoic acid using Amberlyst 15 catalyst. [] This approach leads to the formation of butyl methyl decanoate, which exhibits favorable fuel properties and presents an economically attractive alternative fuel option.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。